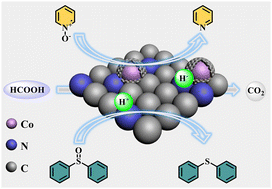Formic acid-promoted hydrodeoxygenation reactions over carbon encapsulated Co nanoparticles†
New Journal of Chemistry Pub Date: 2023-07-24 DOI: 10.1039/D3NJ02663A
Abstract
It is challenging to use formic acid as a hydrogen donor for reduction reactions over heterogeneous non-noble metal catalysts. Herein, a nitrogen-doped carbon encapsulated cobalt nanoparticle catalyst was found to be effective for catalytic transfer hydrodeoxygenation reactions with formic acid under mild conditions. After protection with a carbon layer, the Co nanoparticles became resistant to formic acid. Furthermore, the nitrogen atoms in the catalyst served as base sites, assisting the cobalt nanoparticles in transfer hydrogenation reactions.

Recommended Literature
- [1] Construction of carbon quantum dots/single crystal TiO2 nanosheets with exposed {001} and {101} facets and their visible light driven catalytic activity
- [2] Direct carboxylation of allylic halides with carbon dioxide in the presence of indium†
- [3] Field dissipation and plant uptake of benzotriazole ultraviolet stabilizers in biosolid-amended soils†
- [4] Halogen regulation of inorganic perovskites toward robust triboelectric nanogenerators and charging polarity series†
- [5] Ionic liquid@MIL-101 prepared via the ship-in-bottle technique: remarkable adsorbents for the removal of benzothiophene from liquid fuel†
- [6] The tactile receptive fields of freely moving Caenorhabditis elegans nematodes†
- [7] Distinct roles of retinoic acid and BMP4 pathways in the formation of chicken primordial germ cells and spermatogonial stem cells†
- [8] Polarisability and dielectric constant of ionic crystals
- [9] Stability towards the gastrointestinal simulated digestion and bioactivity of PAYCS and its digestive product PAY with cognitive improving properties
- [10] A comparison of two convergent routes for the preparation of metalloporphyrin-core dendrimers: direct condensationvs. chemical modification










